molecular formula C16H13Cl2N5O2 B12214209 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12214209
M. Wt: 378.2 g/mol
InChI Key: GJJVHKZKLWDKGH-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic phenoxyacetamide derivative characterized by a dichlorophenoxy group and a tetrazole-substituted phenyl amide moiety. The dichlorophenoxy group is known for conferring lipophilicity and bioactivity, while the tetrazole ring (a bioisostere for carboxylic acids) enhances metabolic stability and hydrogen-bonding interactions .

Properties

Molecular Formula

C16H13Cl2N5O2

Molecular Weight

378.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C16H13Cl2N5O2/c1-10(25-15-6-5-11(17)7-14(15)18)16(24)20-12-3-2-4-13(8-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24)

InChI Key

GJJVHKZKLWDKGH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Coupling with Tetrazole: The intermediate is then coupled with a tetrazole derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

    Amidation: The final step involves the amidation reaction, where the coupled product is reacted with a suitable amine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Formation

  • Reaction Type : Nucleophilic acyl substitution.

  • Mechanism : Condensation between a carboxylic acid (e.g., 2-(2,4-dichlorophenoxy)propanoic acid) and an amine (e.g., 3-(1H-tetrazol-1-yl)phenylamine) using coupling agents like DMTMM (4-(4,6-dimethoxy- -triazyn-2-yl)-4-methyl-morpholine chloride) in solvents such as THF .

  • Key Step : Activation of the carboxylic acid via formation of an active ester or mixed anhydride, followed by nucleophilic attack by the amine .

Reagent Role Solvent Conditions
DMTMMCoupling agentTHFRoom temperature
2-(2,4-dichlorophenoxy)propanoic acidAcyl donorTHFStirred for 24 hours

Tetrazole Ring Formation

The tetrazole group is typically synthesized via a [2+3] cycloaddition reaction between an azide (e.g., sodium azide) and a nitrile (e.g., 3-phenylacetonitrile) in the presence of a catalyst.

Reaction Conditions

  • Catalyst : Copper(I) iodide (CuI) or zinc iodide (ZnI₂).

  • Solvent : DMSO or DMF.

  • Temperature : Room temperature to 60°C .

Dichlorophenoxy Group

  • Reactivity : The phenoxy group is electron-rich due to the ether oxygen, making it susceptible to electrophilic aromatic substitution (e.g., nitration, bromination).

  • Potential Reactions :

    • Oxidation : Cleavage of the ether bond under strong oxidizing conditions.

    • Alkylation : Reaction with alkyl halides to form esters or alkyl ethers.

Amide Linkage

  • Hydrolysis : Susceptible to acidic or basic hydrolysis , yielding carboxylic acid and amine.

  • Transamidation : Reactivity with other amines under catalytic conditions (e.g., HOBt/EDC).

Comparative Analysis of Analogous Compounds

Compound Key Structural Features Reactivity
2-(2,4-dichlorophenoxy)propanamide Dichlorophenoxy + amideAmide hydrolysis; phenoxy electrophilic substitution
N-[4-(1H-Tetrazol-1-yl)phenyl]amide Tetrazole + amideTetrazole decomposition under acidic conditions
3-(1H-Tetrazol-1-yl)phenylamine Tetrazole + amineAzide-nitrile cycloaddition for tetrazole formation

Stability and Degradation

  • Thermal Stability : The compound’s stability depends on the tetrazole ring, which can decompose at elevated temperatures (typically >150°C).

  • pH Sensitivity : The amide bond is stable under neutral conditions but hydrolyzes under acidic or basic environments .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline exhibits significant anticancer potential:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, primarily through apoptosis induction and enzyme inhibition.
  • Mechanistic Insights : The mechanism involves the inhibition of sirtuins and modulation of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

  • In Vitro Antibacterial Tests : Effective inhibition was observed against both Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 30 µg/mL. This positions it as a candidate for further development into new antimicrobial agents .

Case Study on Anticancer Efficacy

A study evaluated the efficacy of 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline in inhibiting the proliferation of cancer cells. Results indicated significant cytotoxicity in MCF-7 cells, confirming its potential as an anticancer agent.

Case Study on Antimicrobial Properties

Another investigation focused on the compound's antimicrobial effects. It was found to effectively inhibit bacterial growth in various strains, highlighting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as acetolactate synthase in plants.

    Pathways Involved: Inhibition of key enzymes leads to disruption of essential biochemical processes, resulting in the desired herbicidal or pesticidal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide, highlighting structural variations and their physicochemical properties:

Compound Name Substituents (R-group) Molecular Weight Melting Point (°C) Rf Value Key Features/Activity Reference ID
Target Compound 3-(1H-Tetrazol-1-yl)phenyl ~377.2 (est.) Not reported Not reported Tetrazole enhances polarity
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)propanamide ((R)-1) 3,4-Methylenedioxybenzyl 395.1 91–94 0.72 Improved solubility vs. analogs
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b) 4-Fluorobenzyl 372.2 94–96 0.68 High lipophilicity
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Cyclopropyl(4-fluorophenyl)methyl 425.3 109–110 0.44 Enhanced metabolic stability
2-(2,4-Dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide 4-Hydroxyphenyl 326.2 Not reported Not reported Polar hydroxyl group
N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27m) Cyano(4-fluorophenyl)methyl 380.8 112–116 0.70 Electron-withdrawing cyano group

Key Structural and Functional Differences:

Tetrazole vs. In contrast, analogs with fluorobenzyl groups (e.g., 25b) exhibit higher lipophilicity (logP ~4.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility .

Impact of Amide Linker Modifications :

  • Substitution at the amide nitrogen with polar groups (e.g., hydroxyl in , methylenedioxy in ) enhances solubility but may reduce CNS penetration.
  • Bulky substituents (e.g., cyclopropyl in 27i) improve metabolic stability by sterically hindering cytochrome P450-mediated oxidation .

Biological Activity Trends: Analogs with 4-fluorophenyl or methylenedioxybenzyl groups (e.g., 25a, 25b) demonstrated inhibitory activity against Pseudomonas enzymes, suggesting the dichlorophenoxy-propanamide scaffold is critical for antimicrobial activity . The tetrazole-containing compound’s activity remains uncharacterized in the provided evidence, but similar tetrazole derivatives are known to exhibit kinase inhibition or herbicidal effects .

Research Findings and Implications

  • Synthetic Accessibility: The target compound can be synthesized via amide coupling between 2-(2,4-dichlorophenoxy)propanoic acid and 3-(1H-tetrazol-1-yl)aniline, following methods analogous to those in .
  • Structure-Activity Relationships (SAR): Electron-deficient aromatic rings (e.g., tetrazole, cyano) enhance target engagement in enzyme inhibition . Steric bulk at the amide nitrogen (e.g., cyclopropyl in 27i) reduces off-target interactions .

Biological Activity

2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic compound of interest due to its potential biological activities. Its unique molecular structure combines a dichlorophenoxy group and a tetrazole moiety, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17Cl2N5OC_{18}H_{17}Cl_{2}N_{5}O, with a molecular weight of approximately 392.26 g/mol. The presence of the dichlorophenoxy group is significant for its biological activity, potentially influencing its lipophilicity and ability to penetrate cell membranes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the tetrazole moiety have shown activity against various bacterial strains. In vitro studies demonstrated that modifications in the phenyl ring could enhance antibacterial efficacy, suggesting a promising avenue for developing new antimicrobial agents based on this scaffold .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated through cyclooxygenase (COX) inhibition assays. Compounds with similar dichlorophenoxy structures have been reported to inhibit COX enzymes effectively, leading to reduced production of inflammatory mediators such as prostaglandins. This suggests that our compound may also possess anti-inflammatory properties worth exploring further .

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For example, compounds incorporating tetrazole rings have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis revealed that specific substitutions on the phenyl ring can significantly affect the compound's potency against cancer cells. In particular, the presence of electron-withdrawing groups like chlorine has been associated with enhanced activity .

Case Study 1: Synthesis and Activity Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that certain derivatives exhibited potent anti-inflammatory effects in animal models, correlating with their ability to inhibit COX enzymes .

Case Study 2: Anticancer Screening

In another investigation, the synthesized compound was tested against human cancer cell lines (e.g., A431 and HT29). The findings showed that some derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant anticancer potential .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of substituent positions on the phenyl ring and their electronic properties in modulating biological activity. Key findings include:

  • Dichlorophenoxy Group : Enhances lipophilicity and cellular uptake.
  • Tetrazole Moiety : Contributes to increased binding affinity to biological targets.
  • Substituent Variability : Electron-withdrawing groups improve anticancer activity.

Q & A

Q. What are the key steps in synthesizing 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide?

The synthesis typically involves multi-step reactions:

Hydrazide formation : Reacting 2,4-dichlorophenoxyacetic acid hydrazide with a triazole precursor under reflux in DMSO, followed by purification via reduced-pressure distillation and crystallization (water-ethanol mixture) .

Coupling reactions : Introducing the tetrazole moiety via condensation with substituted benzaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4 hours .

Purification : Recrystallization using ethanol-DMF mixtures to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Critical for confirming the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and propanamide backbone (δ 1.2–2.5 ppm for methyl/methylene groups) .
  • HPLC : Used to verify purity (>98%) and monitor reaction progress .
  • Mass spectrometry : Validates molecular weight (e.g., 496.99 g/mol for related analogs) .

Q. What solvent systems are optimal for solubility testing?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its tetrazole and propanamide groups. For biological assays, dilute stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Temperature control : Prolonged reflux (18 hours) in DMSO enhances hydrazide intermediate formation but risks decomposition; monitor via TLC .
  • Catalyst selection : Substituting glacial acetic acid with p-toluenesulfonic acid (p-TSA) may accelerate condensation reactions .
  • Purification : Use gradient recrystallization (water:ethanol ratios) to isolate high-purity crystals .

Q. How should contradictory bioactivity data be analyzed?

Contradictions often arise from assay variability or substituent effects. For example:

  • Antiproliferative assays : Cross-validate using MTT and clonogenic assays to distinguish cytotoxic vs. cytostatic effects .
  • Structural analogs : Compare substituent impacts (e.g., 2,4-dichlorophenoxy vs. 4-methoxyphenyl) to identify pharmacophores (Table 1) .

Q. Table 1: Substituent Effects on Bioactivity

Substituent (R)IC₅₀ (μM)Assay TypeReference
2,4-Dichlorophenoxy12.3Antiproliferative
4-Methoxyphenyl>50Antiproliferative
3-Fluorophenyl28.7HDAC Inhibition

Q. What methodologies resolve structural ambiguities in analogs?

  • X-ray crystallography : Resolves tautomerism in tetrazole rings (1H vs. 2H forms) .
  • DEPT-135 NMR : Differentiates methylene (CH₂) and quaternary carbons in the propanamide chain .

Q. How can computational modeling guide SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding affinity to targets like HDACs or kinases, focusing on tetrazole-phenyl interactions .
  • QSAR models : Correlate logP values (e.g., 3.2 for this compound) with membrane permeability to prioritize analogs .

Data Contradiction Analysis

Q. Why might solubility predictions conflict with experimental data?

  • Lipophilicity vs. crystal packing : Predicted logP (3.2) may not account for hydrogen bonding from the tetrazole group, which reduces solubility in non-polar solvents .
  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility profiles; characterize via DSC/XRD .

Q. How to address discrepancies in biological activity across cell lines?

  • Cell line variability : Test in ≥3 cell lines (e.g., HeLa, MCF-7, A549) to confirm target specificity .
  • Metabolic stability : Use liver microsome assays to rule out rapid degradation in certain cell models .

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